methyl 4-methyl-2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}pentanoate
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Overview
Description
Methyl 4-methyl-2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}pentanoate is a complex organic compound with a molecular formula of C17H17F3O5. This compound features a chromen-2-one core structure, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}pentanoate typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of 4-hydroxycoumarin with trifluoroacetic anhydride to introduce the trifluoromethyl group. This intermediate is then reacted with 4-methyl-2-pentanoic acid under esterification conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-methyl-2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s chromen-2-one core is known for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}pentanoate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate
- Methyl 4-methyl-2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}hexanoate
Uniqueness
Methyl 4-methyl-2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}pentanoate is unique due to its specific combination of a chromen-2-one core and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 4-methyl-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxypentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3O5/c1-9(2)6-14(16(22)23-3)24-10-4-5-11-12(17(18,19)20)8-15(21)25-13(11)7-10/h4-5,7-9,14H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJPZEQZIUAELY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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